

# physicochemical properties of 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

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## Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B1470157

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine** is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs, featuring a chlorine atom, a trifluoromethyl group, and an amine on a pyrimidine scaffold, suggest its potential as a versatile building block for the synthesis of novel therapeutic agents. The physicochemical properties of this compound are fundamental to understanding its behavior in biological systems, guiding lead optimization, and developing suitable formulations.

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine**. Recognizing the limited availability of direct experimental data in public literature, this document not only presents known information but also details the authoritative, field-proven methodologies for the experimental determination of these crucial parameters. This approach is designed to empower researchers to generate robust and reliable data, ensuring a solid foundation for their drug development programs.

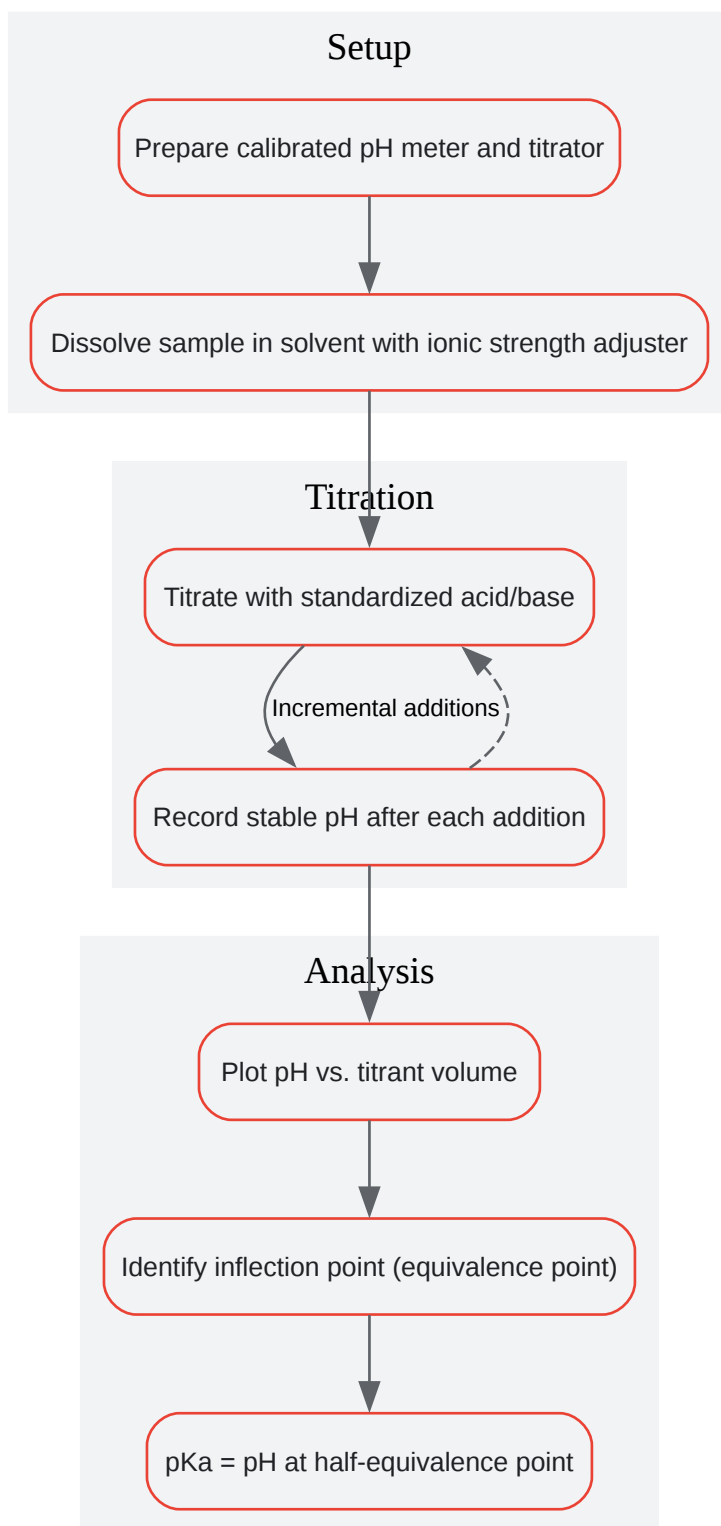
## Chemical Identity and Structure

The unique arrangement of functional groups in **2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine** dictates its chemical reactivity and physical characteristics.

- IUPAC Name: **2-Chloro-5-(trifluoromethyl)pyrimidin-4-amine**
- CAS Number: 1201657-24-0[1]
- Molecular Formula:  $C_5H_3ClF_3N_3$ [1]
- Molecular Weight: 197.55 g/mol [1]
- Canonical SMILES: C1=C(C(=NC(=N1)N)Cl)C(F)(F)F[1]
- InChI Key: InChI=1S/C5H3ClF3N3/c6-4-8-2(5(7,8)9)1-10-3(4)11/h1H,(H2,10,11)

## Structural Diagram





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## References

- 1. studylib.net [studylib.net]
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